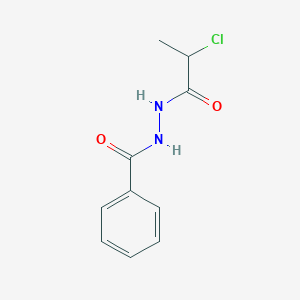

N'-(2-chloropropanoyl)benzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(2-chloropropanoyl)benzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-7(11)9(14)12-13-10(15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXSIGFCYFVJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NNC(=O)C1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N 2 Chloropropanoyl Benzohydrazide

Precursor Synthesis and Preparation of Benzohydrazide (B10538) Scaffolds

The foundational step in synthesizing the target compound is the preparation of benzohydrazide. This precursor serves as the nucleophilic backbone onto which the electrophilic 2-chloropropanoyl moiety is later attached. Both conventional and advanced methods are employed for its synthesis.

The most common and well-established method for synthesizing benzohydrazides is through the hydrazinolysis of benzoic acid derivatives. bohrium.com This typically involves the reaction of a benzoic acid ester, such as methyl benzoate (B1203000) or ethyl benzoate, with hydrazine (B178648) hydrate (B1144303). thepharmajournal.comresearchgate.net The reaction is generally carried out by refluxing the mixture, often in a solvent like ethanol (B145695), for several hours. thepharmajournal.com Upon cooling the reaction mixture, the benzohydrazide product precipitates as a solid, which can then be isolated by filtration and purified through recrystallization. thepharmajournal.com

Another conventional route involves the use of aroyl halides (acid chlorides) instead of esters. rsc.org In this approach, an appropriate acid chloride is reacted with hydrazine monohydrate, often in a basic medium, to yield the corresponding hydrazide with high efficiency. rsc.org

| Starting Material | Reagent | Typical Conditions | Yield | Reference |

|---|---|---|---|---|

| Methyl Benzoate | Hydrazine Hydrate | Reflux for 2 hours | Not Specified | thepharmajournal.com |

| Aromatic Acid Chlorides | Hydrazine Monohydrate | Strong basic medium | 95-98% | rsc.org |

| Methyl 2-chlorobenzoate | Hydrazine Hydrate (80%) | Reflux in dry methanol (B129727) | Not Specified | researchgate.net |

To overcome the long reaction times associated with conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. hilarispublisher.comresearchgate.net Microwave irradiation provides rapid and direct heating of the reactants, leading to a significant reduction in reaction time, often from hours to minutes. hilarispublisher.comfip.orgresearchgate.net This technique has been successfully applied to the synthesis of various benzohydrazide derivatives, consistently demonstrating advantages such as higher product yields, increased purity, and milder reaction conditions. hilarispublisher.comrsc.org

In a typical microwave-assisted procedure, the benzoic acid ester and hydrazine hydrate are mixed, sometimes with a small amount of a polar solvent like ethanol, and subjected to microwave irradiation for a short duration. thepharmajournal.com The reaction proceeds rapidly to completion, and the desired product can be isolated with high efficiency. thepharmajournal.comresearchgate.net Some protocols have even been developed that are entirely solvent-free, further enhancing the environmental friendliness or "green" aspects of the synthesis. researchgate.netresearchgate.net

| Method | Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Reflux | 2-8 hours | Variable | Well-established, simple setup | thepharmajournal.com |

| Microwave Irradiation | 2-10 minutes | 62-81% | Rapid, higher yields, energy saving, eco-friendly | thepharmajournal.comhilarispublisher.comfip.orgresearchgate.net |

Introduction of the 2-Chloropropanoyl Moiety

Once the benzohydrazide scaffold is obtained, the next critical step is the introduction of the 2-chloropropanoyl group. This is achieved through an acylation reaction where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of a suitable acylating agent.

The formation of the N'-acylhydrazone linkage is a fundamental reaction in the synthesis of the target molecule. ekb.eg This transformation is typically achieved by reacting the prepared benzohydrazide with 2-chloropropanoyl chloride. The terminal nitrogen atom of the benzohydrazide acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. The high reactivity of 2-chloropropanoyl chloride is enhanced by the inductive electron-withdrawing effect of the two chlorine atoms on the alpha-carbon, which makes the carbonyl carbon more susceptible to nucleophilic attack. This reaction results in the formation of a new amide bond, yielding N'-(2-chloropropanoyl)benzohydrazide and generating hydrochloric acid (HCl) as a byproduct.

This type of acylation is a common strategy for producing various N-acylhydrazone derivatives, which are an important class of compounds in medicinal chemistry. bohrium.comnih.gov The general procedure involves dissolving the hydrazide in a suitable solvent and then adding the acyl chloride, often under controlled temperature conditions.

The efficiency and success of the acylation step depend heavily on the careful optimization of several reaction parameters.

Reagent Selection : The choice of 2-chloropropanoyl chloride as the acylating agent is strategic due to its high reactivity, which facilitates the reaction. nih.gov It can be prepared from optically active lactic acid and an acylating agent like thionyl chloride (SOCl₂). google.compatsnap.com

Temperature Control : Acylation reactions with highly reactive acyl chlorides are often exothermic. Therefore, maintaining a low temperature (e.g., 0–5°C) during the addition of the reagent is crucial to control the reaction rate and minimize the formation of side products.

Solvent : The selection of an appropriate solvent is critical. Anhydrous aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are often used to prevent hydrolysis of the reactive acyl chloride.

Acid Scavenger : The reaction produces HCl as a byproduct, which can protonate the starting hydrazide, rendering it non-nucleophilic. To prevent this, a base such as pyridine (B92270) or triethylamine (B128534) is commonly added to the reaction mixture to neutralize the acid as it is formed. patsnap.com

Molar Ratio : Optimizing the molar ratio of the benzohydrazide to the acyl chloride is important to maximize conversion while avoiding side reactions that can occur with an excess of the acylating agent.

| Parameter | Consideration | Rationale | Reference |

|---|---|---|---|

| Temperature | Typically 0–5°C | Controls exothermic reaction, minimizes decomposition and side products. | |

| Solvent | Anhydrous aprotic (e.g., THF, DCM) | Prevents hydrolysis of the highly reactive acyl chloride. | |

| Base (Acid Scavenger) | Pyridine, Triethylamine | Neutralizes HCl byproduct, preventing protonation of the nucleophile. | patsnap.com |

| Molar Ratio | Near equimolar or slight excess of acylating agent | Maximizes conversion of the starting hydrazide. |

Advanced Synthetic Approaches and Methodological Refinements

While traditional batch synthesis is effective, advanced methodologies offer improvements in efficiency, scalability, and environmental impact. For the synthesis of this compound and its analogs, several refined approaches can be considered.

One significant refinement is the use of solvent-free reaction conditions, often coupled with microwave assistance. researchgate.netresearchgate.net Eliminating the need for solvents reduces waste, simplifies product work-up, and lowers costs, aligning with the principles of green chemistry. fip.org

Furthermore, the principles of flow chemistry are being increasingly applied to the synthesis of complex organic molecules. mdpi.com Translating the synthesis from a batch process to a continuous flow system can offer superior control over reaction parameters like temperature and mixing, leading to higher reproducibility, improved safety, and easier scalability. mdpi.com This approach could be particularly beneficial for managing the exothermic acylation step, allowing for efficient heat dissipation and precise control over the reaction time. The optimization of such a system could be guided by Design of Experiment (DoE) principles to rapidly identify the most efficient and robust reaction conditions. mdpi.com

Synthetic Accessibility and Process Efficiency Considerations

Synthetic Accessibility:

Process Efficiency:

The efficiency of the synthetic process for this compound is influenced by reaction conditions, potential side reactions, and the purification strategy.

A typical procedure involves the slow, dropwise addition of 2-chloropropanoyl chloride to a cooled solution of benzohydrazide in an appropriate aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is generally conducted at a low temperature, typically between 0 and 5 °C, to manage the exothermic nature of the acylation and to minimize the formation of side products.

A crucial aspect of this reaction is the inclusion of a base, such as triethylamine or pyridine. google.com The acylation reaction produces hydrochloric acid (HCl) as a byproduct. savemyexams.com The base serves to neutralize this acid, preventing the protonation of the benzohydrazide nucleophile, which would otherwise render it unreactive. The formation of a hydrochloride salt of the base, which precipitates from the reaction mixture, also helps to drive the reaction to completion.

One of the primary side reactions that can impact the yield is diacylation, where the hydrazine moiety is acylated twice. This can be mitigated by carefully controlling the stoichiometry of the reactants, typically using a slight excess of the benzohydrazide or by maintaining a slow addition rate of the acyl chloride to the hydrazide solution.

The work-up procedure generally involves the filtration of the precipitated hydrochloride salt. The subsequent purification of the crude product is most commonly achieved through recrystallization. libretexts.orgmt.comumass.eduresearchgate.net The choice of solvent for recrystallization is critical and is determined by the solubility profile of the product; ethanol is often a suitable choice for this class of compounds. This process effectively removes unreacted starting materials and soluble impurities, yielding this compound in high purity.

The following table summarizes the key parameters for the proposed synthesis:

| Parameter | Description | Considerations for Efficiency |

| Reactants | Benzohydrazide, 2-Chloropropanoyl Chloride | High purity starting materials are commercially available. bromchemlaboratories.inthermofisher.comchemscene.com |

| Solvent | Aprotic solvents such as THF or Dichloromethane | Should be anhydrous to prevent hydrolysis of the acyl chloride. |

| Base | Triethylamine or Pyridine | Essential for neutralizing HCl byproduct and driving the reaction. google.com |

| Temperature | 0–5 °C | Low temperature helps to control the reaction rate and minimize side products. |

| Stoichiometry | Near 1:1 ratio of reactants | Careful control minimizes diacylation. |

| Work-up | Filtration of hydrochloride salt | Simple and effective separation of the base salt. |

| Purification | Recrystallization | Effective for achieving high purity of the final product. libretexts.orgmt.comumass.edu |

Advanced Spectroscopic and Structural Elucidation of N 2 Chloropropanoyl Benzohydrazide

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of N'-(2-chloropropanoyl)benzohydrazide is predicted to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the hydrazide moiety are expected to appear as distinct bands in the region of 3200-3400 cm⁻¹. The amide I band, primarily associated with the C=O stretching of both the benzoyl and the 2-chloropropanoyl groups, is anticipated to be a strong absorption in the range of 1630-1680 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching, would likely be observed around 1520-1570 cm⁻¹.

Aromatic C-H stretching vibrations from the benzene (B151609) ring are expected just above 3000 cm⁻¹, while the corresponding aliphatic C-H stretching vibrations of the methyl and methine groups of the 2-chloropropanoyl moiety would appear just below 3000 cm⁻¹. The C-Cl stretching vibration is anticipated in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3400 | N-H Stretch | Hydrazide |

| > 3000 | Aromatic C-H Stretch | Benzoyl |

| < 3000 | Aliphatic C-H Stretch | 2-chloropropanoyl |

| 1630-1680 | C=O Stretch (Amide I) | Benzoyl & 2-chloropropanoyl |

| 1520-1570 | N-H Bend (Amide II) | Hydrazide |

| 1400-1600 | C=C Stretch | Aromatic Ring |

| 600-800 | C-Cl Stretch | 2-chloropropanoyl |

Raman Spectroscopy for Complementary Vibrational Mode Characterization

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of this compound is expected to show a strong signal for the aromatic C=C stretching vibrations of the benzene ring, typically around 1600 cm⁻¹. The symmetric stretching of the C-C bonds within the aromatic ring would also be prominent. While the C=O stretching vibrations will be present, they are often weaker in Raman spectra compared to FT-IR. The C-Cl stretch is also expected to be observable.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3060 | Aromatic C-H Stretch | Benzoyl |

| ~2980 | Aliphatic C-H Stretch | 2-chloropropanoyl |

| ~1600 | Aromatic C=C Stretch | Benzoyl |

| ~1000 | Aromatic Ring Breathing | Benzoyl |

| 600-800 | C-Cl Stretch | 2-chloropropanoyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. Through various NMR experiments, the precise connectivity and electronic environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

The ¹H NMR spectrum of this compound would provide a detailed map of the proton environments. The aromatic protons of the benzoyl group are expected to appear in the downfield region, typically between δ 7.5 and 8.0 ppm. Due to the electron-withdrawing nature of the carbonyl group, the ortho-protons are likely to be the most deshielded.

The protons of the 2-chloropropanoyl moiety would consist of a methine (CH) proton and a methyl (CH₃) group. The methine proton, being adjacent to both a chlorine atom and the carbonyl group, is expected to be significantly deshielded, likely appearing as a quartet around δ 4.5-5.0 ppm. The methyl protons would appear as a doublet in the upfield region, around δ 1.6-1.8 ppm, due to coupling with the methine proton. The N-H protons of the hydrazide linkage would likely appear as two separate broad singlets in the downfield region, potentially between δ 9.0 and 11.0 ppm, with their exact chemical shifts being dependent on solvent and concentration.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.0-11.0 | Broad Singlet | 1H | NH (amide) |

| 9.0-11.0 | Broad Singlet | 1H | NH (amide) |

| 7.8-8.0 | Multiplet | 2H | ortho-ArH |

| 7.5-7.7 | Multiplet | 3H | meta, para-ArH |

| 4.5-5.0 | Quartet | 1H | CH-Cl |

| 1.6-1.8 | Doublet | 3H | CH₃ |

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The two carbonyl carbons of the benzoyl and 2-chloropropanoyl groups are expected to be the most downfield signals, likely appearing in the range of δ 165-175 ppm. The aromatic carbons of the benzoyl group would resonate between δ 127 and 135 ppm, with the quaternary carbon attached to the carbonyl group being the most deshielded among them. For the 2-chloropropanoyl moiety, the methine carbon (CH-Cl) would be significantly deshielded by the chlorine atom, appearing around δ 50-60 ppm. The methyl carbon (CH₃) would be found in the upfield region, around δ 20-25 ppm.

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 165-175 | C=O (Benzoyl) |

| 165-175 | C=O (2-chloropropanoyl) |

| 127-135 | Aromatic Carbons |

| 50-60 | CH-Cl |

| 20-25 | CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected correlations include those between the ortho, meta, and para protons on the aromatic ring, and a distinct cross-peak between the methine (CH) proton and the methyl (CH₃) protons of the 2-chloropropanoyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and their directly attached carbons. The HMQC or HSQC spectrum would show cross-peaks connecting the aromatic protons to their corresponding aromatic carbons, the methine proton to the CH-Cl carbon, and the methyl protons to the CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular structure. Key HMBC correlations expected for this compound would include:

Correlations from the N-H protons to both carbonyl carbons, confirming the hydrazide linkage.

Correlations from the ortho-aromatic protons to the benzoyl carbonyl carbon.

A correlation from the methine proton of the 2-chloropropanoyl group to its adjacent carbonyl carbon.

A correlation from the methyl protons to both the methine carbon and the carbonyl carbon of the 2-chloropropanoyl group.

By combining the information from these advanced spectroscopic techniques, a definitive and detailed structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, this technique provides crucial information for its identification and characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. nih.gov This accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The molecular formula for this compound is C₁₀H₁₁ClN₂O₂. cymitquimica.com

The exact mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound can be calculated and compared with the experimentally determined value to confirm its elemental composition.

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Molecular Mass | 226.050906 |

| [M+H]⁺ | | | 227.058731 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like benzohydrazide (B10538) derivatives, as it typically produces intact molecular ions with minimal fragmentation. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated.

The resulting mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Due to the presence of chlorine, an isotopic pattern will be observed, with a peak for the molecule containing the ³⁵Cl isotope and another peak approximately two mass units higher for the ³⁷Cl isotope, in a characteristic ratio of roughly 3:1.

By inducing fragmentation of the parent ion (MS/MS), the structural connectivity of this compound can be investigated. Common fragmentation pathways for hydrazide compounds involve cleavage of the amide and hydrazide bonds.

Table 2: Plausible ESI-MS Fragmentation Pattern for this compound

| m/z (Proposed) | Ion Formula | Description of Fragment |

|---|---|---|

| 227/229 | [C₁₀H₁₂ClN₂O₂]⁺ | Protonated molecular ion [M+H]⁺ showing ³⁵Cl/³⁷Cl isotopic pattern |

| 121 | [C₇H₅O]⁺ | Benzoyl cation, resulting from cleavage of the N-N bond |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the CO-NH bond |

X-ray Crystallography for Solid-State Structural Analysis

Determination of Crystal System and Space Group

The crystal system and space group describe the symmetry of the crystal lattice. Benzohydrazide derivatives often crystallize in common crystal systems such as monoclinic or triclinic. unhas.ac.id The specific space group provides detailed information about the symmetry elements present in the unit cell. For molecules with the potential for hydrogen bonding, centrosymmetric space groups are common.

Table 3: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| V (ų) | ~1500-2000 |

Analysis of Molecular Conformation and Dihedral Angles

The conformation of the this compound molecule is defined by the rotation around its single bonds. The dihedral angles between different planar parts of the molecule, such as the phenyl ring and the hydrazide group, are key to describing its three-dimensional shape. In similar structures, the molecule is often not planar, with significant twisting observed around the N-N and C-N bonds. nih.govresearchgate.net

Table 4: Key Predicted Dihedral Angles in this compound

| Atoms Defining the Angle | Predicted Dihedral Angle (°) | Description |

|---|---|---|

| C(phenyl)-C(carbonyl)-N-N | ~170-180 | Describes the planarity of the benzoyl hydrazide core |

| C(carbonyl)-N-N-C(carbonyl) | ~90-120 | Indicates twisting around the N-N bond |

Elucidation of Intermolecular and Intramolecular Hydrogen Bonding Networks

The this compound molecule contains hydrogen bond donors (N-H groups) and acceptors (C=O and N atoms), making hydrogen bonding a dominant feature of its crystal packing. These interactions play a crucial role in stabilizing the crystal structure. researchgate.net

Intramolecular hydrogen bonds are less likely given the flexibility of the chain. However, a network of intermolecular hydrogen bonds is expected to link adjacent molecules, often forming chains or sheets. The most probable hydrogen bond involves the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule (N-H···O).

Table 5: Potential Hydrogen Bonding Interactions

| Donor-H···Acceptor | Type | Predicted Distance (Å) |

|---|---|---|

| N-H···O=C (benzoyl) | Intermolecular | ~2.8-3.2 |

Assessment of Crystal Packing and Supramolecular Assembly

A thorough review of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no published single-crystal X-ray diffraction data for this compound. Consequently, a detailed, experimentally-derived assessment of its crystal packing and supramolecular assembly is not possible at this time.

The analysis of crystal packing and supramolecular assembly relies on precise atomic coordinates obtained from X-ray crystallography. This experimental data is essential for identifying and quantifying intermolecular interactions such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. These interactions govern how individual molecules arrange themselves in the solid state, leading to the formation of specific three-dimensional architectures, or supramolecular assemblies, such as dimers, chains, sheets, or more complex networks.

Without a determined crystal structure, key information remains unknown, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Intermolecular Interactions: The specific types, distances, and angles of non-covalent bonds that hold the crystal lattice together.

While computational methods can be employed to predict potential crystal structures and packing arrangements (a field known as crystal structure prediction), such theoretical models require experimental validation to be considered conclusive.

Therefore, until experimental crystallographic data for this compound is determined and published, a scientifically accurate and detailed discussion of its crystal packing and supramolecular assembly, including data tables of intermolecular contacts, cannot be provided.

Computational Chemistry and in Silico Modeling of N 2 Chloropropanoyl Benzohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer insights into the geometry, electronic distribution, and spectroscopic characteristics of N'-(2-chloropropanoyl)benzohydrazide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By minimizing the energy of the molecule with respect to the positions of its nuclei, the most probable conformation can be identified. This optimized geometry is crucial as it represents the foundational state for calculating other molecular properties. For similar benzohydrazide (B10538) derivatives, DFT calculations have been successfully used to predict bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental data from X-ray crystallography. nih.govmdpi.com For instance, in a study on 2-(benzamido) benzohydrazide derivatives, DFT analysis was used to support experimental findings. nih.gov

Table 1: Representative Data from DFT Geometry Optimization of a Benzohydrazide Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.23 | - | - |

| N-N | 1.38 | - | - |

| C-N-N | - | 118.5 | - |

| O=C-N-N | - | - | 175.2 |

Note: This table is illustrative and based on typical values for benzohydrazide derivatives. Specific data for this compound is not currently available in published literature.

Once the geometry of this compound is optimized, DFT can be used to predict its spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be performed. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure. For related benzohydrazide compounds, calculated spectroscopic data have shown a strong correlation with experimental results, aiding in the assignment of complex spectra. nih.gov For example, the calculated vibrational frequencies can help assign the characteristic stretching and bending modes of functional groups such as the carbonyl (C=O), amine (N-H), and carbon-chlorine (C-Cl) bonds within the molecule.

Table 2: Predicted Spectroscopic Data for a Benzohydrazide Scaffold

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (NH) | δ 8.5-9.5 ppm |

| ¹³C NMR Chemical Shift (C=O) | δ 165-175 ppm |

| IR Vibrational Frequency (C=O stretch) | 1650-1680 cm⁻¹ |

| IR Vibrational Frequency (N-H stretch) | 3200-3400 cm⁻¹ |

Note: The values presented are typical ranges for similar compounds. Precise calculated values for this compound are not publicly available.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution on a molecule and predict its reactivity. nih.gov The MEP map displays regions of positive and negative electrostatic potential on the electron density surface. For this compound, the MEP map would identify electron-rich areas (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-deficient areas (positive potential, typically colored blue), which are prone to nucleophilic attack. chemrxiv.org The oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazide moiety are expected to be regions of high negative potential, indicating their role as hydrogen bond acceptors. nih.gov Conversely, the hydrogen atoms of the N-H groups would exhibit positive potential, highlighting their function as hydrogen bond donors. This information is critical for understanding how the molecule might interact with biological receptors. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. harbinengineeringjournal.com This method is extensively used in drug discovery to understand how a ligand, such as this compound, might bind to a protein target.

Molecular docking simulations can explore various possible binding poses of this compound within the active site of a target protein. The simulations calculate the binding energy for each pose, with lower energies indicating more favorable interactions. This allows for the identification of the most likely binding mode. The binding energy is a composite of various forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For benzohydrazide derivatives, docking studies have revealed specific binding orientations within enzyme active sites, providing insights into their inhibitory mechanisms. nih.govnih.gov

Table 3: Illustrative Binding Energies from a Molecular Docking Study

| Ligand | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Benzohydrazide Analog | Enzyme X | -8.5 |

| Benzohydrazide Analog | Enzyme Y | -7.2 |

Note: This table provides example data. Specific binding energy values for this compound with any particular target are not available in the cited literature.

A crucial outcome of molecular docking is the identification of key amino acid residues in the target protein that interact with the ligand. mdpi.com By analyzing the optimal binding pose of this compound, it is possible to pinpoint which residues form hydrogen bonds, hydrophobic contacts, or other interactions with the molecule. This information is vital for understanding the basis of molecular recognition and for designing more potent and selective analogs. For instance, the carbonyl oxygen and N-H groups of the hydrazide moiety are likely to form hydrogen bonds with polar residues in the active site, while the benzene (B151609) ring may engage in hydrophobic or π-stacking interactions. rsc.org

Table 4: Common Interacting Residues for Benzohydrazide-type Ligands in Protein Active Sites

| Interaction Type | Interacting Residue Examples | Part of Ligand Involved |

|---|---|---|

| Hydrogen Bond | Asp, Glu, Ser, Thr | Carbonyl oxygen, N-H groups |

| Hydrophobic Interaction | Leu, Val, Ile, Phe | Benzene ring, alkyl chain |

| π-π Stacking | Phe, Tyr, Trp | Benzene ring |

Note: The residues listed are examples based on studies of similar compounds. The specific interacting residues for this compound would depend on the target protein.

Chemical Reactivity and Derivatization Strategies Involving N 2 Chloropropanoyl Benzohydrazide

Transformations at the Hydrazide Functional Group

The hydrazide functional group (-CONHNH2) is a versatile platform for a variety of chemical modifications, primarily involving its terminal nitrogen atom. These transformations are crucial for the synthesis of more complex molecular architectures.

Condensation Reactions with Carbonyl Compounds: Hydrazone Formation

The terminal amino group of the hydrazide is nucleophilic and readily undergoes condensation reactions with the electrophilic carbon of aldehydes and ketones. This reaction, typically carried out in a suitable solvent like ethanol (B145695) and often catalyzed by a small amount of acid, results in the formation of N'-acylhydrazones. These hydrazones are characterized by the presence of a C=N-NH-C=O linkage.

The general reaction involves the attack of the hydrazide's terminal nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. ijrrr.comnih.gov The resulting hydrazones are often stable, crystalline solids and serve as important intermediates in the synthesis of various heterocyclic compounds.

While specific examples with N'-(2-chloropropanoyl)benzohydrazide are not extensively documented in the literature, the reactivity is analogous to that of other benzohydrazides. For instance, benzilic acid hydrazide has been shown to react with various substituted acetophenones and benzophenones to yield the corresponding hydrazones in good yields. ijrrr.com Similarly, 4-(trifluoromethyl)benzohydrazide reacts with a range of aldehydes and ketones in boiling methanol (B129727) to produce hydrazones. nih.gov

Table 1: Examples of Hydrazone Formation from Benzohydrazide (B10538) Derivatives

| Hydrazide Reactant | Carbonyl Compound | Product | Reference |

| Benzilic acid hydrazide | Substituted Acetophenones | 2-Hydroxy-N'-[1-(substitutedphenyl)ethylidene]-2,2-diphenylacetohydrazide | ijrrr.com |

| 4-(Trifluoromethyl)benzohydrazide | Various Aldehydes and Ketones | 4-(Trifluoromethyl)-N'-[substituted]benzohydrazone | nih.gov |

| 4-(prop-2-yn-1-yloxy)benzohydrazide | Aromatic Aldehydes | N'-substituted benzylidene-4-(prop-2-yn-1-yloxy)benzohydrazide | nih.gov |

Cyclization Reactions Leading to Heterocyclic Scaffolds (e.g., 1,3,4-Oxadiazoles, 1,2,4-Triazoles)

The hydrazide and its hydrazone derivatives are key precursors for the synthesis of five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocycles are of significant interest due to their presence in many biologically active compounds.

1,3,4-Oxadiazoles:

There are several methods for the synthesis of 1,3,4-oxadiazoles from acylhydrazides. One common approach involves the cyclodehydration of 1,2-diacylhydrazines, which can be formed by the acylation of the starting hydrazide. However, a more direct route involves the reaction of the acylhydrazide with a one-carbon synthon. For example, the reaction of benzohydrazide with sodium chlorodifluoroacetate (ClCF2COONa) can lead to the formation of 2-substituted-5-phenyl-1,3,4-oxadiazoles. researchgate.net Another method involves the oxidative cyclization of acylhydrazones using reagents like N-iodosuccinimide (NIS). nih.gov

1,2,4-Triazoles:

The synthesis of 1,2,4-triazoles from this compound can be envisioned through several pathways. A common method is the reaction of an acylhydrazide with a compound containing a C=N bond, such as an amidine or an imidate. The Einhorn-Brunner reaction, for instance, involves the condensation of a hydrazine (B178648) with a diacylamine in the presence of a weak acid. researchgate.net Another approach is the reaction of an acylhydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized to a triazole-thiol.

Furthermore, the reaction of amides with hydrazides in the presence of a dehydrating agent like phosphorus oxychloride can also yield 1,2,4-triazoles. google.com Microwave-assisted synthesis from hydrazines and formamide (B127407) has also been reported as an efficient method for preparing substituted 1,2,4-triazoles. organic-chemistry.org

Reactions Involving the Alpha-Chloropropanoyl Moiety

The presence of a chlorine atom on the carbon alpha to the carbonyl group in the 2-chloropropanoyl moiety introduces another site of reactivity. This part of the molecule can undergo reactions typical of alpha-halo carbonyl compounds.

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The carbon atom bearing the chlorine is electrophilic and susceptible to attack by nucleophiles, leading to substitution of the chlorine atom. This SN2 reaction is a valuable tool for introducing a wide range of functional groups at this position. The reactivity of this site is influenced by the electron-withdrawing effect of the adjacent carbonyl group.

Various nucleophiles can be employed in this reaction, including:

Amines: Reaction with primary or secondary amines would lead to the corresponding alpha-amino amide derivatives.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can then be further transformed, for example, into an amine or participate in cycloaddition reactions to form triazoles. The synthesis of 1,2,3-triazoloamides has been achieved through the SN2 reaction of a chloro-acid chloride with an amine, followed by reaction with sodium azide. nih.gov

Thiols: Thiolates can displace the chloride to form alpha-thioether derivatives.

Hydroxides and Alkoxides: While reaction with hydroxide (B78521) could lead to the alpha-hydroxy derivative, alkoxides would yield alpha-alkoxy amides.

It is important to note that the reaction conditions, such as the choice of solvent and base, can significantly influence the outcome of these substitution reactions, and potential side reactions like elimination should be considered.

Rearrangement Reactions and Fragmentations

Alpha-halo amides, under certain conditions, can undergo rearrangement reactions. One of the most well-known rearrangements for alpha-halo carbonyl compounds is the Favorskii rearrangement, which typically occurs in the presence of a base and leads to the formation of a carboxylic acid derivative with a rearranged carbon skeleton. While more commonly observed with α-halo ketones, analogous rearrangements with α-halo amides are also possible. acs.orgacs.org

Another potential rearrangement is the Hofmann rearrangement, which involves the treatment of a primary amide with a halogen in the presence of a strong base. libretexts.org However, this reaction typically leads to an amine with one less carbon atom and would involve the benzohydrazide part of the molecule. A more relevant rearrangement for the alpha-chloropropanoyl moiety might be a Curtius-like rearrangement if the chloro-amide were first converted to an acyl azide. libretexts.org

Fragmentation reactions could also be envisioned under specific conditions, for instance, upon electron impact in mass spectrometry or through photochemical activation, but these are less common in synthetic applications.

Exploration of Structural Modifications and Analog Synthesis

The bifunctional nature of this compound allows for the synthesis of a wide array of analogs through systematic structural modifications at either or both reactive sites.

Modifications at the Benzohydrazide Moiety:

Aromatic Ring Substitution: The phenyl ring of the benzoyl group can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and biological activity of the resulting analogs.

Replacement of the Phenyl Ring: The phenyl group can be replaced with other aromatic or heterocyclic rings to explore different structural spaces.

Modifications at the Alpha-Chloropropanoyl Moiety:

Varying the Halogen: The chlorine atom could be replaced by other halogens like bromine or iodine to alter the reactivity of the alpha-carbon.

Chain Length Modification: The propionyl group could be replaced by other acyl groups of varying chain lengths (e.g., acetyl, butyryl) to study the effect of steric bulk and lipophilicity.

Introduction of Substituents: The methyl group on the propionyl chain could be replaced with other alkyl or aryl groups.

By combining these modifications, a diverse library of analogs can be synthesized. For example, novel N'-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles have been synthesized by first modifying the benzohydrazide and then reacting it with various aldehydes. nih.gov Similarly, analogs of 2-benzimidazole have been prepared through reactions involving the chloro- and hydrazinyl- derivatives of the parent molecule. derpharmachemica.com These strategies are crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for the development of new materials with tailored properties.

Halogenation and Substitution on the Benzene (B151609) Ring

Standard halogenating agents can be employed to introduce halogen atoms onto the aromatic ring. The regioselectivity of these reactions is influenced by the directing effect of the hydrazide group and steric hindrance.

Table 1: Predicted Halogenation and Substitution Reactions on the Benzene Ring

| Reaction Type | Reagents and Conditions | Expected Major Products |

| Bromination | Br₂ in acetic acid or with a Lewis acid catalyst (e.g., FeBr₃) | ortho- and para-brominated derivatives |

| Chlorination | Cl₂ with a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) | ortho- and para-chlorinated derivatives |

| Nitration | Concentrated HNO₃ and H₂SO₄ | ortho- and para-nitro derivatives |

| Friedel-Crafts Acylation | Acyl halide with a Lewis acid catalyst (e.g., AlCl₃) | Predominantly para-acylated product due to steric hindrance |

| Friedel-Crafts Alkylation | Alkyl halide with a Lewis acid catalyst (e.g., AlCl₃) | ortho- and para-alkylated derivatives, with potential for polysubstitution |

It is important to note that the reaction conditions for these electrophilic substitutions must be carefully controlled to avoid side reactions involving the hydrazide or the alpha-chloro-propanoyl moieties. For instance, strongly acidic conditions in nitration could lead to the protonation and deactivation of the hydrazide group, while the reactive alpha-chloro group might undergo side reactions under Friedel-Crafts conditions.

Modification of the Alpha-Chloropropanoyl Chain

The alpha-chloropropanoyl chain offers a prime site for nucleophilic substitution reactions at the carbon atom bearing the chlorine. The chlorine atom is a good leaving group, and its position alpha to a carbonyl group enhances its reactivity towards nucleophiles. This allows for the introduction of a wide array of functional groups.

Table 2: Potential Modifications of the Alpha-Chloropropanoyl Chain

| Reaction Type | Nucleophile | Expected Product |

| Azide Substitution | Sodium azide (NaN₃) | N'-(2-azidopropanoyl)benzohydrazide |

| Thiol Substitution | Thiolates (RS⁻) or thiols in the presence of a base | N'-(2-(alkylthio)propanoyl)benzohydrazide derivatives |

| Amine Substitution | Primary or secondary amines (RNH₂ or R₂NH) | N'-(2-(amino)propanoyl)benzohydrazide derivatives |

| Hydroxide Substitution | Hydroxide ion (OH⁻) | N'-(2-hydroxypropanoyl)benzohydrazide |

| Cyanide Substitution | Cyanide ion (CN⁻) | N'-(2-cyanopropanoyl)benzohydrazide |

These modifications provide a pathway to synthesize a variety of derivatives with different physicochemical properties and potential biological activities. The choice of solvent and reaction temperature is crucial to control the reaction and minimize potential side reactions such as elimination.

Compatibility with Chemical Environments and Incompatible Materials

The stability of this compound is influenced by the chemical environment. Both the hydrazide and the alpha-chloro-amide functionalities are susceptible to degradation under certain conditions.

Chemical Environments:

Acidic Conditions: The hydrazide moiety can be protonated in strong acidic solutions, which may affect its reactivity. Prolonged exposure to strong acids, especially at elevated temperatures, could lead to hydrolysis of the amide bonds.

Basic Conditions: In the presence of strong bases, the amide protons of the hydrazide can be deprotonated. Furthermore, the alpha-chloro group is susceptible to elimination reactions (dehydrohalogenation) or substitution by hydroxide ions, particularly at higher temperatures.

Oxidizing and Reducing Environments: Strong oxidizing agents may lead to the oxidation of the hydrazide group. Conversely, the compound's stability in the presence of reducing agents would depend on the specific reagent used; for instance, catalytic hydrogenation could potentially affect the benzene ring or the chloro group.

Incompatible Materials:

Based on the reactivity of its functional groups, this compound is predicted to be incompatible with the following:

Strong Acids: (e.g., sulfuric acid, hydrochloric acid) can cause hydrolysis.

Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) can lead to hydrolysis and elimination reactions.

Strong Oxidizing Agents: (e.g., potassium permanganate, chromium trioxide) may oxidize the hydrazide functionality.

Strong Reducing Agents: (e.g., lithium aluminum hydride) could potentially reduce the carbonyl groups.

Certain Nucleophiles: Strong nucleophiles can readily displace the chlorine atom, which may be undesirable if the integrity of the parent molecule is to be maintained.

Table 3: Summary of Predicted Chemical Compatibility

| Environment/Material | Compatibility | Potential Reactions |

| Strong Acids | Incompatible | Hydrolysis of amide bonds |

| Strong Bases | Incompatible | Hydrolysis, dehydrohalogenation |

| Strong Oxidizing Agents | Incompatible | Oxidation of the hydrazide group |

| Strong Reducing Agents | Incompatible | Reduction of carbonyl groups |

| Protic Solvents (e.g., water, alcohols) | Limited stability, especially with heat or catalysts | Solvolysis of the alpha-chloro group |

| Aprotic Solvents (e.g., THF, DMF) | Generally compatible | Good medium for nucleophilic substitution reactions |

Applications of N 2 Chloropropanoyl Benzohydrazide in Advanced Organic Synthesis and Analytical Chemistry

A Pivotal Intermediate in Complex Organic Molecule Synthesis

The inherent reactivity of N'-(2-chloropropanoyl)benzohydrazide makes it a valuable precursor and building block in the synthesis of diverse organic molecules, particularly those with potential pharmacological relevance and novel heterocyclic structures.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

While direct, extensive research on this compound as a precursor for specific, named drug scaffolds is not widely published, the benzohydrazide (B10538) functional group is a well-established pharmacophore. Benzohydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The presence of the reactive 2-chloropropanoyl group in this compound provides a strategic point for chemical modification and the introduction of further diversity, allowing for the synthesis of libraries of compounds for biological screening.

The general synthetic utility of benzohydrazides suggests that this compound can serve as a starting material for molecules with therapeutic potential. The chloro- group can be displaced by various nucleophiles, and the hydrazide portion can undergo condensation and cyclization reactions, leading to a wide array of complex structures.

| Potential Pharmacological Scaffolds | Synthetic Strategy Involving Benzohydrazide Moiety |

| 1,3,4-Oxadiazoles | Cyclization of acylhydrazones with dehydrating agents. |

| 1,2,4-Triazoles | Reaction with isothiocyanates followed by cyclization. |

| Pyrazoles | Condensation with 1,3-dicarbonyl compounds. |

Building Block for Novel Heterocyclic Architectures

The construction of heterocyclic rings is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. This compound is theoretically well-suited as a building block for synthesizing novel heterocyclic systems. The bifunctional nature of the molecule, possessing both an electrophilic center at the chloropropanoyl group and nucleophilic nitrogen atoms in the hydrazide moiety, allows for intramolecular and intermolecular cyclization reactions.

For instance, reaction with appropriate binucleophiles could lead to the formation of various nitrogen-containing heterocycles. The specific reaction conditions and the nature of the reaction partner would dictate the final heterocyclic architecture. Although specific examples for this compound are not readily found in the literature, the fundamental principles of hydrazide chemistry support its potential in this area.

Utilization in Chemo-Selective Reactions

Chemo-selective reactions, where a reagent preferentially reacts with one functional group over another, are crucial for efficient and clean organic synthesis. The differential reactivity of the functional groups within this compound—the acyl chloride-like reactivity of the chloropropanoyl group and the nucleophilicity of the hydrazide nitrogens—presents opportunities for chemo-selective transformations.

Applications in Analytical Derivatization for Enhanced Detection

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more easily detected and quantified. The benzohydrazide moiety of this compound makes it a potential derivatizing agent, particularly for carbonyl compounds.

Pre-Column Derivatization in Liquid Chromatography (LC)

In liquid chromatography, pre-column derivatization is employed to improve the chromatographic properties and detectability of analytes. This compound could theoretically be used to derivatize aldehydes and ketones. The reaction between the hydrazide and a carbonyl group forms a stable hydrazone. The introduction of the benzoyl group from the derivatizing agent can enhance the ultraviolet (UV) absorbance of the analyte, making it more amenable to detection by UV-Vis detectors commonly used in LC.

The general reaction is as follows: R-CHO + H2NNHC(O)Ph-C(O)CH(Cl)CH3 → R-CH=NNHC(O)Ph-C(O)CH(Cl)CH3 + H2O

This derivatization can improve the separation of analytes on reverse-phase columns by increasing their hydrophobicity.

| Analyte Type | Potential Benefit of Derivatization | Detection Method |

| Aldehydes | Increased UV absorbance, improved chromatographic retention. | HPLC-UV |

| Ketones | Increased UV absorbance, improved chromatographic retention. | HPLC-UV |

Fluorescence Derivatization for Spectroscopic Analysis

For enhanced sensitivity in spectroscopic analysis, fluorescent derivatizing agents are often used. While this compound itself is not fluorescent, it could be chemically modified to incorporate a fluorophore. The resulting fluorescent benzohydrazide could then be used to tag carbonyl-containing analytes, enabling their detection at very low concentrations using fluorescence spectroscopy.

The development of such a fluorescent derivative of this compound would involve reacting it with a fluorescent dye that has a reactive group capable of forming a covalent bond with the benzohydrazide, for instance, at the chloro position. This tailored derivatizing agent would offer high sensitivity and selectivity for the analysis of carbonyl compounds in complex matrices.

Biological Relevance and Pharmacological Potential of N 2 Chloropropanoyl Benzohydrazide Derivatives

Investigation of Antimicrobial Efficacy

Derivatives of benzohydrazide (B10538) have demonstrated a broad spectrum of antimicrobial activities, positioning them as a promising class of compounds in the ongoing search for new agents to combat infectious diseases.

In Vitro Growth Inhibition Studies Against Bacterial Strains

A number of studies have highlighted the potential of benzohydrazide derivatives as effective antibacterial agents. viva-technology.orgnih.gov These compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain novel benzamide (B126) compounds have exhibited significant activity against Bacillus subtilis and Escherichia coli. nanobioletters.com The mechanism of action is thought to involve the penetration of the bacterial cell wall, possibly through the peptidoglycan layer, or by interacting with specific receptor sites. nanobioletters.com

The antibacterial efficacy is often influenced by the nature and position of substituents on the aromatic rings. For example, the presence of electron-withdrawing groups, such as chloro and nitro substituents, has been associated with enhanced antibacterial activity. nih.govjapsonline.com In a series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, several compounds demonstrated potent bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Compound | Bacterial Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Benzamide Derivative 5a | B. subtilis | Zone of Inhibition | 25 mm | nanobioletters.com |

| Benzamide Derivative 5a | B. subtilis | MIC | 6.25 µg/mL | nanobioletters.com |

| Benzamide Derivative 5a | E. coli | Zone of Inhibition | 31 mm | nanobioletters.com |

| Benzamide Derivative 5a | E. coli | MIC | 3.12 µg/mL | nanobioletters.com |

| Benzamide Derivative 6b | E. coli | Zone of Inhibition | 24 mm | nanobioletters.com |

| Benzamide Derivative 6b | E. coli | MIC | 3.12 µg/mL | nanobioletters.com |

| Benzamide Derivative 6c | B. subtilis | Zone of Inhibition | 24 mm | nanobioletters.com |

| Benzamide Derivative 6c | B. subtilis | MIC | 6.25 µg/mL | nanobioletters.com |

| N'-((2-Chloroquinolin-3-yl)methylene)-2-methoxybenzohydrazide | S. aureus, E. coli, E. faecalis, B. subtilis, and others | MIC | 0.625-80 mg/mL | viva-technology.org |

Antifungal Activity and Biofilm Inhibition Research

In addition to their antibacterial properties, benzohydrazide derivatives have been investigated for their efficacy against fungal pathogens. viva-technology.orgnih.gov Several compounds have shown significant antifungal activity against species such as Aspergillus niger and Candida albicans. viva-technology.org The structural features that contribute to antibacterial activity, such as the presence of specific substituents, also appear to play a role in their antifungal potential. viva-technology.org

A critical aspect of microbial pathogenicity is the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that confers resistance to antimicrobial agents. Research into hydrazone derivatives has revealed their potential to not only inhibit the growth of Candida species but also to disrupt biofilm formation. nih.gov Some N-substituted phthalimides have also demonstrated potent antifungal and anti-biofilm activity against various Candida strains, including those resistant to fluconazole. nih.gov These compounds have been shown to downregulate genes associated with hyphal and biofilm formation. nih.gov

| Compound Class/Derivative | Fungal Strain | Activity | Key Findings | Reference |

|---|---|---|---|---|

| Hydrazone Derivatives (e.g., PP17, PP49, PP50) | Candida spp. (including C. auris, C. parapsilosis, C. albicans) | Antifungal | MIC values ranging from 8 to 32 µg/mL against various Candida strains. | nih.gov |

| Benzohydrazide Derivatives with 4-cyanophenyl and 4-dinitrophenyl | Aspergillus niger, Candida albicans | Antifungal | Demonstrated excellent antifungal properties. | viva-technology.org |

| N-butylphthalimide (NBP) | Fluconazole-resistant and -sensitive Candida albicans and Candida parapsilosis | Antifungal and Anti-biofilm | MIC of 100 µg/ml; dose-dependently inhibited biofilm at sub-inhibitory concentrations. | nih.gov |

| N-butylphthalimide (NBP) | Candida albicans | Anti-hyphal | Significantly downregulated the expression of hyphal- and biofilm-associated genes (ECE1, HWP1, and UME6). | nih.gov |

Antitubercular Activity Research Against Pathogenic Strains

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. mdpi.com Benzohydrazide and its derivatives have been a focus of antitubercular drug research, with many compounds demonstrating potent activity against pathogenic mycobacterial strains. viva-technology.org

The structural diversity of benzohydrazide analogues allows for the fine-tuning of their antimycobacterial properties. viva-technology.org For instance, certain benzimidazole (B57391) derivatives have shown promising tuberculostatic activity. mdpi.com The presence of specific substituents, such as a 2-hydroxyethyl group, has been found to be important for activity against M. tuberculosis. nih.gov Some novel pyrrole (B145914) derivatives have also exhibited strong antitubercular properties. nih.gov

| Compound/Derivative | Mycobacterial Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide (7h) | M. tuberculosis H37Rv | MIC | 2 µg/mL | nih.gov |

| Imidazo[2,1-b] viva-technology.orgnanobioletters.comoxazine carbamate (B1207046) derivatives | M. tuberculosis H37Rv | MIC90 | 0.18–1.63 μM | researchgate.net |

| Imidazo[2,1-b] viva-technology.orgnanobioletters.comoxazine carbamate derivatives (47–49, 51–53, and 55) | Clinical isolates of M. tuberculosis | MIC90 | <0.5 μM | researchgate.net |

| Benzimidazole derivatives with cyclohexylethyl or cyclohexylpropyl moiety at C-2 | M. tuberculosis (standard and clinical strains) | MIC | 1.5 to 3.1 µg/mL | mdpi.com |

Exploration of Anticancer and Cytotoxic Mechanisms in Cell Lines

The cytotoxic potential of benzohydrazide derivatives against various cancer cell lines has been extensively investigated. viva-technology.org These compounds have demonstrated the ability to inhibit the proliferation of cancer cells and induce cell death through various mechanisms.

For example, novel hydrazone and oxadiazole derivatives have been evaluated for their anticancer activities in different cancer cells, with some compounds showing promising results. mdpi.com Similarly, new coumarin-based benzopyranone derivatives have shown anticancer activity against lung cancer cell lines. nih.gov The cytotoxicity of these compounds is often selective, with some exhibiting greater toxicity towards cancer cells compared to normal cell lines. nih.govnih.gov The mechanism of action can involve the induction of apoptosis, mediated by the formation of intracellular reactive oxygen species (ROS). nih.gov

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Hydrazone 1e | A-549 (Lung) | IC50 | 13.39 μM | mdpi.com |

| Hydrazone 1d | PC-3 (Prostate) | IC50 | 9.38 μM | mdpi.com |

| Oxadiazole 2l | MDA-MB-231 (Breast) | IC50 | 22.73 μM | mdpi.com |

| Coumarin-based benzopyranone derivative 6 | A549 (Lung) | LD50 | 5.0 µM | nih.gov |

| Coumarin-based benzopyranone derivative 6 | LL47 (Normal Lung) | LD50 | 20.4 µM | nih.gov |

| N-decyl-N'-(4-chlorobenzyl)benzimidazolium salt | MCF-7 (Breast) | - | Exhibited ROS-mediated proapoptotic activity. | nih.gov |

| Benzimidazole derivative (se-182) | HepG2 (Liver) | IC50 | 1.07 µM | jksus.org |

| Benzimidazole derivative (se-182) | A549 (Lung) | IC50 | 1.40 µM | jksus.org |

Enzyme Inhibition Studies and Biochemical Target Identification

The pharmacological effects of N'-(2-chloropropanoyl)benzohydrazide derivatives are often mediated by their interaction with specific enzymes. The identification of these biochemical targets is crucial for understanding their mechanism of action and for the rational design of more potent and selective inhibitors.

Hydrazone derivatives of 2-(benzamido)benzohydrazide have been shown to be potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are relevant in the context of Alzheimer's disease. rsc.org Other studies have identified N'-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov Furthermore, certain tosylated acyl hydrazone derivatives have demonstrated inhibitory activity against monoamine oxidases (MAO-A and MAO-B) and β-secretase (BACE-1). mdpi.com In the context of antibacterial and antitubercular activity, some derivatives have been found to target enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR). nih.gov

| Compound/Derivative | Enzyme Target | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| 2-(benzamido)benzohydrazide derivative 06 | AChE | IC50 = 0.09 ± 0.05 µM | rsc.org |

| 2-(benzamido)benzohydrazide derivative 06 | BChE | IC50 = 0.14 ± 0.05 µM | rsc.org |

| 2-(benzamido)benzohydrazide derivative 13 | AChE | IC50 = 0.11 ± 0.03 µM | rsc.org |

| 2-(benzamido)benzohydrazide derivative 13 | BChE | IC50 = 0.10 ± 0.06 µM | rsc.org |

| N'-substituted benzylidene benzohydrazide-1,2,3-triazole 7a | α-glucosidase | IC50 = 0.02 µM | nih.gov |

| N'-substituted benzylidene benzohydrazide-1,2,3-triazole 7h | α-glucosidase | IC50 = 0.01 µM | nih.gov |

| Tosylates acyl hydrazone derivative 3o | MAO-A | IC50 = 1.54 µM; Ki = 0.35 ± 0.074 µM | mdpi.com |

| Tosylates acyl hydrazone derivative 3s | MAO-B | IC50 = 3.64 µM; Ki = 1.97 ± 0.65 µM | mdpi.com |

Structure-Activity Relationship (SAR) Studies to Identify Key Pharmacophores

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry as they provide insights into how the chemical structure of a molecule influences its biological activity. nih.gov For benzohydrazide derivatives, SAR studies have been instrumental in identifying the key structural features, or pharmacophores, that are essential for their antimicrobial, anticancer, and enzyme-inhibitory effects.

These studies often involve the systematic modification of the parent compound and the evaluation of the resulting analogues for their biological activity. For example, it has been observed that the type and position of substituents on the aromatic rings can significantly impact the antimicrobial potency of benzylidene hydrazides. nih.gov The presence of chloro and nitro groups, for instance, has been correlated with increased activity. nih.gov Similarly, in a series of phenoxy hydrazide analogs, compounds with two chloro groups or four fluoro groups showed enhanced inhibition of pathogenic microbes. japsonline.com

The development of quantitative structure-activity relationship (QSAR) models can further aid in understanding the relationship between molecular structure and biological activity. nih.gov These models can help in predicting the activity of new compounds and in guiding the design of more potent derivatives.

Future Research Directions and Unexplored Avenues for N 2 Chloropropanoyl Benzohydrazide

Development of Sustainable and Atom-Economical Synthetic Pathways

The future synthesis of N'-(2-chloropropanoyl)benzohydrazide should prioritize green chemistry principles to minimize environmental impact and enhance efficiency. Current synthetic routes often rely on conventional methods that may involve harsh conditions or produce significant waste. Future research should focus on developing methodologies that are both sustainable and atom-economical. chemistryforsustainability.orgnih.govnih.gov

Key approaches could include:

Catalytic Direct Amidation: Investigating catalytic systems, such as those based on ruthenium or iron, for the direct coupling of benzohydrazide (B10538) with 2-chloropropanoic acid. rsc.orgchemistryviews.org This would avoid the pre-activation of the carboxylic acid, thus improving atom economy by reducing the formation of byproducts. nih.gov

Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating for the condensation step between benzohydrazide and an activated 2-chloropropanoyl derivative. thepharmajournal.com

Flow Chemistry: Developing continuous flow processes can offer superior control over reaction parameters, improve safety, and allow for easier scalability. This approach has been successfully used for related building blocks, demonstrating its potential for safer and more efficient production.

Bio-catalysis: Exploring enzymatic approaches for the formation of the hydrazide bond could offer high selectivity under mild, aqueous conditions, representing an ultimate goal in green synthesis.

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Principle | Potential Advantages |

| Catalytic Direct Amidation | Direct coupling of amine/hydrazide and carboxylic acid using a catalyst. | High atom economy, reduces waste from activating agents. chemistryforsustainability.orgnih.gov |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate chemical reactions. | Reduced reaction times, lower energy consumption, often higher yields. thepharmajournal.com |

| Continuous Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Enhanced safety, better process control, easy scalability. |

| Bio-catalysis | Use of enzymes to catalyze the reaction. | High selectivity, mild reaction conditions, environmentally benign. |

Exploration of Unconventional Chemical Transformations

The molecular architecture of this compound contains multiple reactive sites, including the benzoyl ring, the hydrazide linkage, and the alkyl chloride. These sites offer opportunities for novel chemical transformations beyond simple derivatization. Future work should explore state-of-the-art synthetic methods to access new chemical space.

Promising areas for exploration include:

Photoredox and Electrosynthesis: These methods use light or electricity to generate radical intermediates under mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. nih.govacs.org For instance, electrosynthesis could be used to induce novel cyclization or coupling reactions involving the hydrazide moiety. nih.govacs.org

C-H Activation: Directly functionalizing the C-H bonds on the aromatic ring or the propanoyl backbone would be a highly atom-economical way to create complex analogs without the need for pre-functionalized starting materials.

Multicomponent Reactions (MCRs): Designing one-pot MCRs where this compound acts as a key building block could rapidly generate libraries of structurally complex molecules for biological screening.

Utilizing the Hydrazide as a Directing Group: The hydrazide functional group could be exploited as a directing group to control the regioselectivity of transformations on the benzoyl ring.

Advanced Computational Studies for Predictive Modeling and Design

In silico methods are indispensable tools for accelerating research and reducing experimental costs. Applying advanced computational techniques to this compound can provide deep insights into its properties and guide the design of future experiments. ijcrt.org

Key computational approaches to be explored are:

Density Functional Theory (DFT) Calculations: DFT studies can predict the molecule's three-dimensional structure, electronic properties (such as HOMO-LUMO energy levels), vibrational frequencies (IR spectra), and chemical reactivity descriptors. nih.govmdpi.com This information is fundamental for understanding its stability and potential reaction pathways. acs.orgbohrium.com

Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound within the active sites of various biological targets. pensoft.netnih.gov Based on the known activities of related benzohydrazides, docking studies could screen for potential interactions with enzymes like cholinesterases, kinases, or microbial enzymes, thereby prioritizing targets for in vitro testing. mdpi.comrsc.orgresearchgate.netnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is obtained for a series of analogs, QSAR models can be developed to correlate molecular structures with their biological activities. ijcrt.org These models can then predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery. researchgate.netmdpi.com These predictions can help identify potential liabilities and guide modifications to improve the compound's pharmacokinetic profile.

Integration into Functional Materials and Supramolecular Systems

The structural features of this compound make it an intriguing candidate for applications in materials science and supramolecular chemistry. The hydrazide group is an excellent hydrogen bond donor and acceptor, while the aromatic rings can participate in π-π stacking interactions. mdpi.comscilit.com

Future research in this area should investigate:

Supramolecular Assembly: The strong hydrogen-bonding capability of the -CONHNH- moiety could be harnessed to form well-ordered supramolecular structures such as gels, liquid crystals, or tapes. mdpi.com The interplay of hydrogen bonding, halogen bonding (from the chlorine atom), and π-π stacking could lead to materials with unique properties. mdpi.comscilit.com

Polymer Integration: The reactive 2-chloropropanoyl group can serve as a handle for grafting the molecule onto polymer backbones or for initiating polymerization. This could lead to the development of functional polymers with tailored properties, such as altered hydrophilicity, thermal stability, or biological compatibility.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydrazide and carbonyl oxygen atoms can act as coordination sites for metal ions. Exploring the self-assembly of this compound with various metal salts could yield novel coordination polymers or MOFs with potential applications in catalysis, gas storage, or sensing.

Investigation of Novel Biological Targets and Mechanisms of Action (MoA)

The benzohydrazide scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. thepharmajournal.comderpharmachemica.comderpharmachemica.com A systematic investigation into the biological potential of this compound is a critical future direction.

A comprehensive research plan would involve:

Broad Biological Screening: The compound should be screened against a diverse range of biological targets. Based on the activities of structurally related compounds, promising targets include bacterial and fungal strains, various cancer cell lines, and a panel of enzymes. thepharmajournal.comderpharmachemica.comnih.gov

Enzyme Inhibition Assays: Specific enzymes that are known to be inhibited by benzohydrazide derivatives should be investigated. This includes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), epidermal growth factor receptor (EGFR) kinase, and succinate (B1194679) dehydrogenase (SDH). rsc.orgnih.govmdpi.comacs.org

Mechanism of Action (MoA) Studies: If significant biological activity is discovered, subsequent studies must focus on elucidating the mechanism of action. nih.gov For example, if the compound shows anticancer activity, flow cytometry could be used to determine its effect on the cell cycle, and further molecular studies could identify the specific cellular pathways it modulates. nih.gov For enzyme inhibitors, kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive). mdpi.com

Table 2: Potential Biological Targets for Screening

| Target Class | Specific Examples | Rationale Based on Analog Studies |

| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), EGFR Kinase, Dihydrofolate Reductase (DHFR), Succinate Dehydrogenase (SDH) | Benzohydrazide derivatives have shown potent inhibitory activity against these enzymes. rsc.orgnih.govacs.org |

| Cancer Cell Lines | Colon (HCT-116), Breast (MCF-7), Liver (HepG2), Lung (A549) | Hydrazide-hydrazones exhibit significant cytotoxic activity against various human cancer cell lines. nih.govmdpi.comnih.gov |

| Microbes | Staphylococcus aureus, Escherichia coli, Aspergillus niger, Mycobacterium tuberculosis | The benzohydrazide moiety is a known pharmacophore in many antimicrobial and antimycobacterial agents. derpharmachemica.comderpharmachemica.com |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N'-(2-chloropropanoyl)benzohydrazide derivatives under green chemistry conditions?

- Methodological Answer : Use polyethylene glycol (PEG 400) as a recyclable solvent at room temperature under open-air conditions. This avoids toxic catalysts and reduces energy consumption. For example, condensation of 2-chloro-3-quinoline carboxaldehyde with substituted benzohydrazides in PEG 400 yields products in 75–87% efficiency. Reaction progress can be monitored via TLC, and the solvent can be reused for 3 cycles without significant yield loss .

- Key Data : Ethanol or isopropanol yields <40%, while PEG 400 achieves >75% (Table 1, ).

Q. What spectroscopic techniques are essential for structural validation of this compound derivatives?

- Methodological Answer : Combine 1H NMR (to confirm hydrazone C=N and substituent integration), IR (C=O stretch at 1700–1650 cm⁻¹, C=N at 1650–1590 cm⁻¹), and mass spectrometry (molecular ion peaks). Elemental analysis (C, H, N) should align with theoretical values within ±0.4%. For example, N'-(2-chloroquinolin-3-ylmethylene)-2-methoxybenzohydrazide (3a) shows a singlet at δ 8.5 ppm (imine proton) and methoxy resonance at δ 3.8 ppm .

Q. Why is PEG 400 preferred over conventional solvents for synthesizing benzohydrazide derivatives?

- Methodological Answer : PEG 400 enhances solubility of reactants, acts as a phase-transfer catalyst, and minimizes byproducts. It is non-volatile, recyclable, and biocompatible. For instance, reactions in water or chloroform fail due to poor solubility, while PEG 400 enables room-temperature completion in 7–12 hours .

Advanced Research Questions

Q. How should researchers address contradictory reaction yields when varying solvent systems (e.g., PEG 400 vs. ethanol)?

- Methodological Answer : Analyze solvent polarity (e.g., Hansen solubility parameters) and hydrogen-bonding capacity. PEG 400’s high polarity stabilizes intermediates, whereas ethanol’s lower polarity slows condensation. Use computational tools like COSMO-RS to predict solvent compatibility. For example, electron-withdrawing groups (e.g., NO₂) in hydrazides show better solubility in PEG 400, improving yields by 30–40% compared to ethanol .